molecular formula C12H14ClF B1421076 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene CAS No. 1143461-51-1

5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene

Cat. No. B1421076
M. Wt: 212.69 g/mol
InChI Key: ZNSVSGYDYYOPEU-UHFFFAOYSA-N
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Description

The compound “5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene” is likely an organic compound given its composition of carbon ©, hydrogen (H), chlorine (Cl), and fluorine (F) atoms. It appears to contain a pentene group, which is a five-carbon chain with a double bond, and a phenyl group, which is a six-carbon aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show a pentene group attached to a phenyl ring that is substituted with chlorine and fluorine atoms. The exact structure would depend on the locations of these substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the positions of the functional groups. Properties could include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Fluorinating Reagent : Perfluoro-2-methyl-2-pentene, a compound closely related to 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene, has been utilized as a new fluorinating reagent. It reacts with carboxylic acids, alcohols, and cyclic amides to give Michaeltype addition products in good yields (Yanagida, Noji, & Okahara, 1981).

  • Homolytic Addition Studies : The homolytic addition of thiophenol to compounds like trivinylmethane, 5-chloro-3-vinyl-1-pentene, and 5-phenylthio-3-vinyl-1-pentene has been studied, providing insights into homoallylic radical formation and cyclization (Vasil’eva, Fedin, & Freĭdlina, 1970).

  • Photochromic and Optoelectronic Properties : Research into the synthesis of novel photochromic dithienylethenes compounds, which include structures related to 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene, has been conducted. These compounds exhibit good photochromic behavior and strong fluorescence, making them useful for applications in optoelectronics (Pu et al., 2005).

  • Polymerization Catalysts : The behavior of various zirconocenes in the polymerization of 1-pentene and 4-methyl-1-pentene has been investigated. This research is relevant as it explores the polymerization processes of compounds similar to 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene (Descour et al., 2011).

Safety And Hazards

Safety and hazards would depend on various factors including the compound’s reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed as outlined in the compound’s Safety Data Sheet .

Future Directions

Future directions could involve further studies to understand the compound’s properties, potential uses, and safety implications. This could include research in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

1-chloro-3-fluoro-5-(4-methylpent-4-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF/c1-9(2)4-3-5-10-6-11(13)8-12(14)7-10/h6-8H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVSGYDYYOPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210479
Record name Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene

CAS RN

1143461-51-1
Record name Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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